

# 2,6-Diphenylpyridine: A Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: 2,6-Diphenylpyridine

Cat. No.: B1197909

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IUPAC Name: **2,6-diphenylpyridine**<sup>[1]</sup><sup>[2]</sup> CAS Number: 3558-69-8<sup>[1]</sup>

This technical guide provides an in-depth overview of **2,6-diphenylpyridine**, a heterocyclic aromatic organic compound. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, encompassing its chemical and physical properties, synthesis protocols, and applications, with a focus on its relevance in medicinal chemistry.

## Chemical and Physical Properties

**2,6-Diphenylpyridine** is a white to light yellow crystalline solid.<sup>[2]</sup> It is generally insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide.<sup>[3]</sup> The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property          | Value                             | Source(s) |
|-------------------|-----------------------------------|-----------|
| Molecular Formula | C <sub>17</sub> H <sub>13</sub> N | [1]       |
| Molecular Weight  | 231.29 g/mol                      | [1][4]    |
| Melting Point     | 73-77 °C                          | [3][4]    |
| Boiling Point     | 210 °C at 3 mmHg                  | [3][4]    |
| Density           | 1.1 ± 0.1 g/cm <sup>3</sup>       | [3]       |
| Flash Point       | 166.4 ± 12.0 °C                   | [3]       |
| XLogP3            | 4.8                               | [1]       |

## Applications in Research and Drug Development

**2,6-Diphenylpyridine** serves as a versatile intermediate and building block in various scientific domains.[3] In the pharmaceutical industry, its scaffold is of significant interest for the synthesis of novel therapeutic agents.[3] Derivatives of diphenylpyridine have been investigated for their potential anticancer properties.[5][6]

Furthermore, its unique electronic structure makes it suitable for applications in materials science, particularly in the development of organic luminescent materials and optoelectronic devices.[3]

## Experimental Protocols

The synthesis of **2,6-diphenylpyridine** and its derivatives can be achieved through several established organometallic cross-coupling reactions. The Suzuki coupling reaction is a widely employed method for the formation of carbon-carbon bonds. A general protocol for the synthesis of a 2,6-diarylpyridine via a Suzuki coupling is outlined below.

### Key Experiment: Suzuki Cross-Coupling for the Synthesis of 2,6-Diarylpyridines

This protocol provides a general guideline for the palladium-catalyzed Suzuki coupling of a dihalopyridine with a phenylboronic acid.

Materials:

- 2,6-Dihalopyridine (e.g., 2,6-dichloropyridine or 2,6-dibromopyridine)
- Phenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate or cesium carbonate)
- Solvent system (e.g., a mixture of toluene and ethanol, or dioxane and water)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine the 2,6-dihalopyridine, phenylboronic acid (typically 2.2-2.5 equivalents), palladium catalyst, and base.
- **Solvent Addition:** Add the degassed solvent system to the flask.
- **Inert Atmosphere:** Purge the flask with an inert gas and maintain it under a positive pressure.
- **Heating:** Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. The mixture is then typically diluted with an organic solvent and washed with water or brine.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the **2,6-diphenylpyridine** derivative.



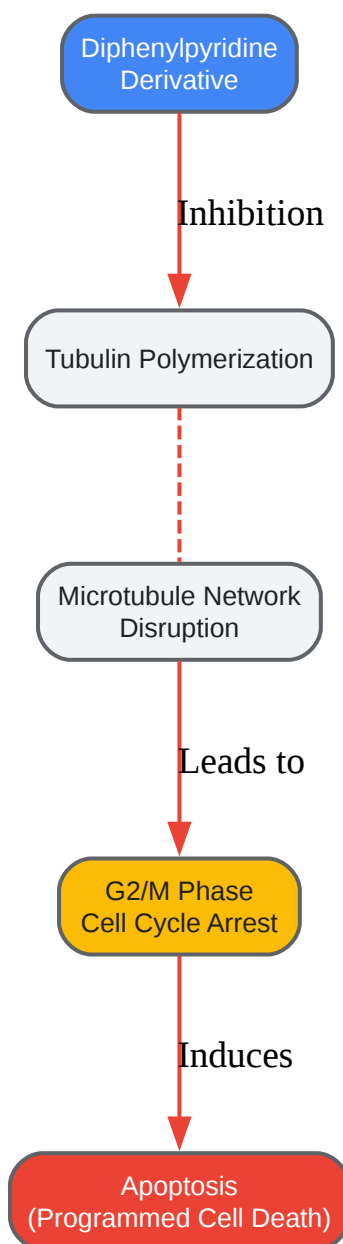
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A generalized workflow for the Suzuki coupling synthesis of **2,6-diphenylpyridine**.

## Mechanism of Action and Signaling Pathways

Certain derivatives of diphenylpyridine have demonstrated significant potential as anticancer agents by targeting microtubule dynamics.<sup>[6]</sup> These compounds can inhibit the polymerization of tubulin, a crucial protein for the formation of microtubules.<sup>[6]</sup> Disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).<sup>[6][7]</sup>

The proposed signaling pathway for the anticancer activity of these diphenylpyridine derivatives is illustrated below.



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Proposed signaling pathway for the anticancer effects of diphenylpyridine derivatives.

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